Anticonvulsant Potency: 3r (5,5-Dimethyl) vs. Non-Methylated Analog 3p in MES Model
The target compound, 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one (designated 3r), demonstrates quantifiable anticonvulsant activity in the maximal electroshock seizure (MES) model, whereas the structurally analogous non-methylated compound 3-N-(benzylamino)cyclohex-2-en-1-one (3p) is reported as significantly less active [1].
| Evidence Dimension | Anticonvulsant activity (MES model, ip in mice) |
|---|---|
| Target Compound Data | ED50 = 53 mg/kg; TD50 = 148 mg/kg |
| Comparator Or Baseline | 3-N-(benzylamino)cyclohex-2-en-1-one (3p): Reported as 'less active' (quantitative ED50 not specified in the source) |
| Quantified Difference | 3r is active with defined ED50/TD50; 3p is less active, indicating the 5,5-dimethyl substitution is crucial for potency. |
| Conditions | Intraperitoneal (ip) administration in mice; Maximal Electroshock Seizure (MES) model. |
Why This Matters
This direct comparison demonstrates that the 5,5-dimethyl substitution on the cyclohexenone core is a critical structural requirement for achieving measurable anticonvulsant potency, making 3r a distinctly different and more relevant chemical tool for studying MES activity than its unsubstituted analog 3p.
- [1] Foster, J. E., Nicholson, J. M., Butcher, R., Stables, J. P., & Edafiogho, I. O. (1999). Synthesis, characterization and anticonvulsant activity of enaminones. Part 6: Synthesis of substituted vinylic benzamides as potential anticonvulsants. Bioorganic & Medicinal Chemistry, 7(11), 2415-2425. doi:10.1016/s0968-0896(99)00185-6 View Source
